molecular formula C9H14BrNO B14582600 4-[(Dimethylamino)methyl]phenol;hydrobromide CAS No. 61186-05-8

4-[(Dimethylamino)methyl]phenol;hydrobromide

Cat. No.: B14582600
CAS No.: 61186-05-8
M. Wt: 232.12 g/mol
InChI Key: KSVKFRIGJDVVSA-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]phenol;hydrobromide is an aromatic compound containing both phenol and amine functional groups. It has the molecular formula C9H13NO·HBr. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]phenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(Dimethylamino)methyl]phenol;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(Dimethylamino)methyl]phenol;hydrobromide exerts its effects involves the generation of methemoglobin. This compound oxidizes hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby neutralizing their toxic effects . The molecular targets include hemoglobin and various enzymes involved in oxidative phosphorylation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]phenol;hydrobromide is unique due to its specific combination of functional groups and its ability to form a stable hydrobromide salt. This stability enhances its solubility and reactivity in various chemical and biological applications.

Properties

CAS No.

61186-05-8

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

4-[(dimethylamino)methyl]phenol;hydrobromide

InChI

InChI=1S/C9H13NO.BrH/c1-10(2)7-8-3-5-9(11)6-4-8;/h3-6,11H,7H2,1-2H3;1H

InChI Key

KSVKFRIGJDVVSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O.Br

Origin of Product

United States

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